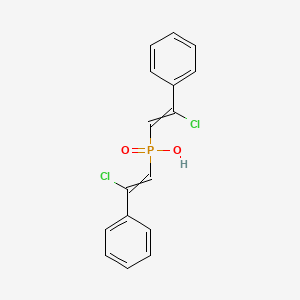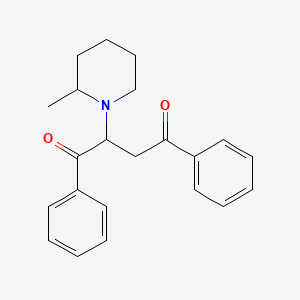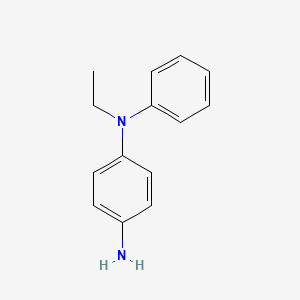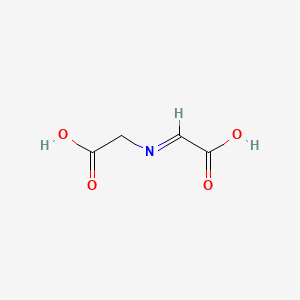
(E)-N-(Carboxymethylidene)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(Carboxymethylidene)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethylidene group attached to the nitrogen atom of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Carboxymethylidene)glycine typically involves the reaction of glycine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a pH range of 8-10 and a temperature of around 25-30°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-(Carboxymethylidene)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydroxymethyl derivatives.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(Carboxymethylidene)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(Carboxymethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in metabolic processes. Its effects are mediated through the formation of covalent bonds with active site residues, leading to changes in enzyme activity and function.
Comparación Con Compuestos Similares
N-Methylglycine: Similar in structure but with a methyl group instead of a carboxymethylidene group.
N-Formylglycine: Contains a formyl group instead of a carboxymethylidene group.
N-Acetylglycine: Features an acetyl group in place of the carboxymethylidene group.
Uniqueness: (E)-N-(Carboxymethylidene)glycine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
6229-58-9 |
|---|---|
Fórmula molecular |
C4H5NO4 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
2-(carboxymethylideneamino)acetic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-5-2-4(8)9/h1H,2H2,(H,6,7)(H,8,9) |
Clave InChI |
WVZFHMZVRIKDPF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


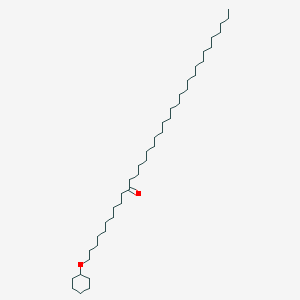
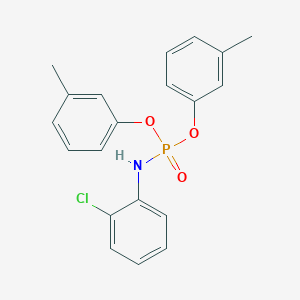
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
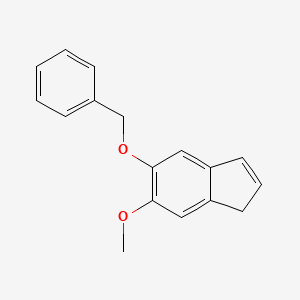
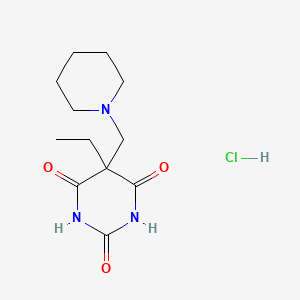

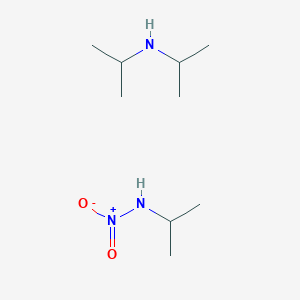
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
